2-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one
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Overview
Description
2-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one is a complex organic compound with a molecular formula of C24H17NO2S and a molecular weight of 383.46228 g/mol . This compound features a unique structure combining a thiazole ring and a benzochromenone moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves the reaction of 2,5-dimethylphenylthiourea with 2-bromo-1-(2,5-dimethylphenyl)ethanone to form the thiazole ring . This intermediate is then reacted with 3H-benzo[f]chromen-3-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
2-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-cancer properties may be due to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one
- 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one
Uniqueness
2-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one is unique due to its specific substitution pattern on the thiazole ring and the benzochromenone moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2S/c1-14-7-8-15(2)18(11-14)21-13-28-23(25-21)20-12-19-17-6-4-3-5-16(17)9-10-22(19)27-24(20)26/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAVMGUISYMKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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